molecular formula C8H10BrFN2O B12077705 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine

3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine

Cat. No.: B12077705
M. Wt: 249.08 g/mol
InChI Key: PSLRNGSHDYBTCY-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine: is a chemical compound with the following IUPAC name: 5-bromo-3-fluoro-2-pyridinamine . Its molecular formula is C₅H₄BrFN₂ , and its molecular weight is 191 g/mol . This compound belongs to the class of amines and contains both fluorine and bromine atoms.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine involves several steps. One common approach is the reaction of 5-bromo-3-fluoropyridin-2-amine (a precursor) with an appropriate alcohol or alkoxide in the presence of a base. The reaction proceeds through an etherification process, resulting in the desired compound.

Reaction Conditions::
  • Precursor: 5-bromo-3-fluoropyridin-2-amine
  • Alcohol or Alkoxide: Used as the nucleophile
  • Base: Facilitates the etherification reaction

Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions Undergone::

    Etherification: The key reaction leading to the formation of .

  • Other reactions may include substitution, reduction, and functional group transformations.
Common Reagents and Conditions::
  • Alcohols or Alkoxides: Used as nucleophiles.
  • Bases (e.g., sodium hydride, potassium carbonate): Facilitate the etherification reaction.

Major Products:: The major product is 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine itself.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: May serve as a starting point for drug development.

    Industry: Applied in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine is unique due to its specific combination of fluorine and bromine atoms, similar compounds include:

Remember that this compound’s applications and properties may continue to evolve as research progresses

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

3-(5-bromo-2-fluoropyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H10BrFN2O/c9-6-4-7(8(10)12-5-6)13-3-1-2-11/h4-5H,1-3,11H2

InChI Key

PSLRNGSHDYBTCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OCCCN)F)Br

Origin of Product

United States

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